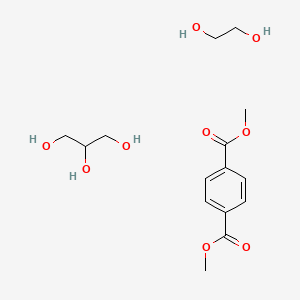
(6S)-6-Methoxy-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Methoxy-2H-pyran-3(6H)-one is an organic compound with a pyran ring structure It is characterized by the presence of a methoxy group at the 6th position and a ketone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 6-methoxy-2H-pyran-3(6H)-one as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also involves purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(6S)-6-Methoxy-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (6S)-6-Methoxy-2H-pyran-3(6H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2-(Hydroxymethyl)-6-(3-methylbutoxy)-2H-pyran-3(6H)-one: This compound shares a similar pyran ring structure but differs in the substituents attached to the ring.
(6S)-6H-pyrazolo[4,3-c]pyridin-6-ylmethanol:
Uniqueness
(6S)-6-Methoxy-2H-pyran-3(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
33661-74-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2S)-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m0/s1 |
InChI Key |
AFMDMDCKEUYPDG-LURJTMIESA-N |
Isomeric SMILES |
CO[C@@H]1C=CC(=O)CO1 |
Canonical SMILES |
COC1C=CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)



